molecular formula C23H22FN5O2 B5751200 8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5751200
M. Wt: 419.5 g/mol
InChI Key: BIQLSAIXCYFREG-UHFFFAOYSA-N
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Description

8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with unique chemical properties. It finds use in a variety of scientific applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of this compound typically involves multiple steps, starting with the appropriate isoquinoline and purine precursors.

  • Synthetic Routes:

  • Reaction Conditions: : Typical reaction conditions may include the use of polar solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux.

  • Industrial Production: : In an industrial setting, this compound can be produced via continuous flow processes to ensure higher yields and purity.

Chemical Reactions Analysis

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : Reduction of the fluorobenzyl moiety can be achieved using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : It can participate in nucleophilic substitution reactions, especially at the isoquinoline ring.

  • Major Products: : The major products depend on the specific reagents and conditions used. For instance, oxidation might yield a corresponding carboxylic acid, while reduction could produce the corresponding hydrocarbon.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Acts as a probe to study enzymatic interactions due to its ability to interact with purine-binding proteins.

  • Medicine: : Explored for potential therapeutic effects in treating certain neurological disorders.

  • Industry: : Utilized in the development of novel materials due to its unique structural properties.

Mechanism of Action

The compound's mechanism of action is primarily through its interaction with specific molecular targets such as purine receptors and enzymes. It may modulate biochemical pathways by influencing the binding affinity and activity of these targets, which can result in various physiological effects.

Comparison with Similar Compounds

Compared to other purine derivatives:

  • 8-(3,4-Dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: has a unique combination of a fluorobenzyl group and isoquinoline ring, providing distinct binding properties.

  • Similar Compounds: : Examples include 1,3-dimethylxanthine (theobromine) and 1,3,7-trimethylxanthine (caffeine). the additional functional groups in this compound confer different chemical and biological activities.

This detailed breakdown highlights the unique features and broad applicability of this fascinating compound. What are you most curious about—its synthesis, its applications, or perhaps its effects in biological systems?

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)27(2)23(26)31)29(14-17-9-5-6-10-18(17)24)22(25-20)28-12-11-15-7-3-4-8-16(15)13-28/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQLSAIXCYFREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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